molecular formula C11H6ClNO B8377210 8-Chlorobenzofuro[3,2-b]pyridine

8-Chlorobenzofuro[3,2-b]pyridine

Cat. No.: B8377210
M. Wt: 203.62 g/mol
InChI Key: WTBJRFRGNPIFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chlorobenzofuro[3,2-b]pyridine is a heterocyclic compound featuring a fused benzofuran and pyridine ring system with a chlorine substituent at the 8-position. Its structure combines aromatic and heteroaromatic properties, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

8-chloro-[1]benzofuro[3,2-b]pyridine

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H

InChI Key

WTBJRFRGNPIFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3)Cl)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuro[3,2-b]pyridine Derivatives

  • Antimicrobial Activity : Compounds with a benzofuro[3,2-b]pyridine core (e.g., compound 37 from ) demonstrated potent activity against S. aureus, E. coli, and Mycobacterium tuberculosis, with MIC values comparable to streptomycin and itazole . The chlorine substituent in 8-Chlorobenzofuro[3,2-b]pyridine may enhance lipophilicity and membrane penetration, improving antimicrobial efficacy.
  • Kinase Inhibition : Furo[3,2-b]pyridine derivatives () are active against CDK2 and PIM kinases. Substitutions at the 8-position, such as chlorine, could modulate selectivity; for example, bulky groups may hinder binding to certain kinase pockets.

Substitution Patterns

  • This compound’s [2,3-b] ring fusion also alters conjugation and steric effects, impacting binding to biological targets.
  • (±)-8-(2-Chlorobenzyl)-tetrahydropyrano-furo-pyridone (): The chlorobenzyl side chain introduces steric bulk and additional aromatic interactions. This derivative’s complex tricyclic structure may limit bioavailability relative to simpler 8-chloro analogs.

Heterocyclic Fusion Variants

  • Thieno[3,2-b]furans (): Replacing the pyridine ring with thiophene (as in thieno[3,2-b]furans) reduces basicity and alters electronic properties. These compounds are synthesized via Thorpe-Ziegler cyclization, a method adaptable to benzofuropyridines but requiring optimization for chloro-substituted derivatives.
  • Furo[2',3':4,5]thieno[2,3-b]pyridines (): The fused thienopyridine system enhances π-stacking capacity, which could improve DNA intercalation or protein binding. However, the absence of a chlorine substituent may reduce halogen-bonding interactions critical for target engagement.

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